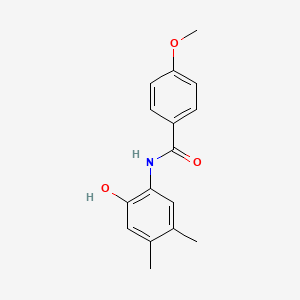![molecular formula C13H15N3OS2 B5788819 N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5788819.png)
N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, commonly known as DMPT, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMPT is a thioamide derivative of 1,3,4-thiadiazole, which has been shown to have a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may exert its biological effects by modulating the activity of various enzymes and proteins involved in cellular signaling pathways. DMPT has also been shown to inhibit the activity of certain transcription factors, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
DMPT has been shown to have a variety of biochemical and physiological effects. DMPT has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. DMPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMPT has been shown to have antioxidant properties, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for use in lab experiments. DMPT is a relatively stable compound that can be easily synthesized and purified. DMPT is also relatively inexpensive compared to other compounds used in scientific research. However, DMPT also has some limitations. DMPT has low solubility in water, which may limit its use in certain experiments. Additionally, DMPT has not been extensively studied in vivo, which may limit its potential as a drug candidate.
Orientations Futures
There are several potential future directions for DMPT research. One potential direction is to further investigate the mechanism of action of DMPT and its effects on cellular signaling pathways. Another potential direction is to study the potential therapeutic applications of DMPT for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of DMPT in vivo.
Méthodes De Synthèse
DMPT can be synthesized by reacting 2,6-dimethylphenyl isothiocyanate with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base. This reaction results in the formation of DMPT as a yellow crystalline powder with a melting point of 91-94°C.
Applications De Recherche Scientifique
DMPT has been widely used in scientific research as a tool to study the effects of thiourea derivatives on biological systems. DMPT has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. DMPT has also been used as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-5-4-6-9(2)12(8)14-11(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXLQMZQMSITIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)


![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![N-[2-(3-methylbutoxy)benzoyl]-beta-alanine](/img/structure/B5788810.png)
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)
![methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)
![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)
